molecular formula C14H15N2O3P B11486584 4-methyl-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)pyridin-2-amine

4-methyl-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)pyridin-2-amine

Cat. No.: B11486584
M. Wt: 290.25 g/mol
InChI Key: QGKYBFJWMMILSX-UHFFFAOYSA-N
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Description

4-methyl-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)pyridin-2-amine is a complex organic compound that features a unique structure combining a pyridine ring with a benzodioxaphosphepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)pyridin-2-amine typically involves multiple steps. The initial step often includes the formation of the benzodioxaphosphepin ring system, followed by the introduction of the pyridine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)pyridin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler analogs with fewer functional groups.

Scientific Research Applications

4-methyl-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. Detailed studies are required to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(3-oxido-3,4-dihydro-2H-1,4-benzodioxaphosphepin-3-yl)pyridin-2-amine
  • 4-methyl-N-(3-oxido-3,4-dihydro-2H-1,3-benzodioxaphosphepin-3-yl)pyridin-2-amine

Uniqueness

4-methyl-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a benzodioxaphosphepin moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C14H15N2O3P

Molecular Weight

290.25 g/mol

IUPAC Name

4-methyl-N-(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)pyridin-2-amine

InChI

InChI=1S/C14H15N2O3P/c1-11-6-7-15-14(8-11)16-20(17)9-18-12-4-2-3-5-13(12)19-10-20/h2-8H,9-10H2,1H3,(H,15,16,17)

InChI Key

QGKYBFJWMMILSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NP2(=O)COC3=CC=CC=C3OC2

Origin of Product

United States

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